(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, also known as (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a chiral compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of endothelin receptor antagonists. This compound is characterized by its unique molecular structure and biological properties that make it valuable in pharmaceutical development.
The compound can be derived from various synthetic pathways, predominantly involving the reaction of benzophenone derivatives with methyl chloroacetate in the presence of sodium methoxide. These methods have been optimized to yield high purity and enantiomeric excess, which are crucial for its application in drug synthesis.
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid falls under the category of carboxylic acids and is classified as a chiral auxiliary due to its stereogenic center. Its systematic name reflects its structural components, including methoxycarbonyl and diphenyl groups.
The synthesis of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves several steps:
The entire process emphasizes maintaining specific temperature ranges and pH levels to optimize yield and minimize impurities.
The molecular formula of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is CHO, with a molecular weight of approximately 272.30 g/mol.
Spectroscopic data such as NMR confirms the structure, showing distinct chemical shifts corresponding to the various protons in the molecule .
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in drug development.
The mechanism of action for (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid primarily relates to its role as an intermediate in synthesizing endothelin receptor antagonists. These antagonists block endothelin receptors involved in vasoconstriction and hypertension:
This mechanism underscores its therapeutic potential in treating cardiovascular diseases.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) confirm high purity levels (>99%) essential for pharmaceutical applications .
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is primarily used in scientific research for:
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid serves as a crucial intermediate in synthesizing pharmacologically active compounds, particularly endothelin receptor antagonists like ambrisentan (marketed as Letairis® for pulmonary arterial hypertension) and darusentan [1] [2]. Its stereochemical integrity is paramount for biological efficacy, driving development of precision synthesis routes. The chiral center at C2 requires stereoselective methods, with catalytic asymmetric hydrogenation emerging as a key industrial approach. In this method, methyl (Z)-2-benzylidene-3,3-diphenylpropanoate undergoes hydrogenation using chiral ruthenophane catalysts, achieving enantiomeric excess (ee) >95% under optimized conditions (50-60°C, 50-80 psi H₂) [6] [7]. Alternative biocatalytic routes employ lipase-mediated kinetic resolution of racemic mixtures, though yields rarely exceed 50% due to theoretical limitations [7].
A multistep enantioselective synthesis from benzophenone involves stereocontrolled Reformatsky reactions with methyl bromoacetate, yielding the racemic hydroxy ester. Resolution via chiral amine diastereomers (e.g., (1R,2S)-(-)-ephedrine) followed by fractional crystallization provides the (S)-enantiomer after hydrolysis [1]. Recent advances utilize organocatalyzed aldol additions between diphenylacetaldehyde and methyl glyoxylate, where proline-derived catalysts induce asymmetry. However, moderate ee values (80-85%) necessitate further refinement for pharmaceutical applications [7].
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches
Method | Key Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Catalytic Hydrogenation | Ru-BINAP, 60°C, 80 psi H₂ | >98 | 90-95 | High catalyst cost |
Chiral Resolution | (-)-Ephedrine, MTBE crystallization | 99.5 | 40-45 | Maximum 50% theoretical yield |
Biocatalytic Resolution | Candida antarctica lipase, iPr₂O | 95 | 45 | Extended reaction times (48-72h) |
Organocatalyzed Aldol | L-Proline derivative, DCM, -20°C | 80-85 | 70 | Moderate stereoselectivity |
The methoxycarbonyl moiety (-CO₂CH₃) exerts profound electronic and steric effects that govern stereoselectivity during nucleophilic attacks at the adjacent chiral center. This electron-withdrawing group enhances the acidity of the C2 proton (pKa ~12-14), enabling diastereoselective enolate formation under mild bases like sodium methoxide [3] [7]. In chelation-controlled reactions, the carbonyl oxygen coordinates with Lewis acids (e.g., MgBr₂, SnCl₄), locking conformation to favor Re or Si-face attack. For example, alkylations of the lithium enolate derived from (S)-methyl 2-hydroxy-3,3-diphenylpropanoate with allyl bromides proceed via a rigid six-membered transition state, maintaining de >98% [3] [7].
Steric directing effects manifest during nucleophilic ring-opening of aziridine derivatives. The methoxycarbonyl group's bulkiness biases conformational equilibria, enabling regioselective oxirane cleavage at C2 when reacting with phenoxides. This selectivity underpins syntheses of β-blocker precursors like those found in patent US20130184490A1, where methyl (2S)-3,3-diphenyl-2-(methoxycarbonyl)propanoate reacts with 4,6-dimethylpyrimidin-2-ol under Mitsunobu conditions to form ambrisentan without racemization [1] [6]. Computational studies confirm the carbonyl's contribution to transition-state stabilization through n→π* interactions, lowering activation barriers by 2-3 kcal/mol versus unsubstituted analogs [7].
Table 2: Stereochemical Outcomes in Nucleophilic Substitution Influenced by Methoxycarbonyl Group
Reaction Type | Substrate | Nucleophile | di/de (%) | Controlling Factor |
---|---|---|---|---|
Enolate Alkylation | Lithium enolate in THF | Allyl bromide | >98 | Chelation (MgBr₂) |
Oxirane Ring-Opening | (S)-Glycidate derivative | 4,6-Dimethylpyrimidin-2-ol | 95 | Steric bias + Sₙ2 inversion |
Electrophilic Amination | Sodium enolate, -78°C | Dibenzyl azodicarboxylate | 90 | H-bonding to carbonyl |
Aldol Reaction | Boron enolate | Benzaldehyde | 85 | Zimmerman-Traxler transition state |
Photoredox catalysis revolutionizes carboxylation routes to β-arylpropanoates by enabling mild C–C bond formation under visible light. Key innovations utilize aryldiazo precursors (e.g., diphenyldiazomethane) irradiated at 450 nm with fac-Ir(ppy)₃ (1 mol%) as photocatalyst. In CO₂-saturated DMF, this generates the diphenylmethyl radical, which couples with CO₂ before methylation yields the racemic product [10]. Enantioselective variants employ chiral Ir(III)-salen complexes, though ee values remain modest (≤75%) due to challenges in controlling radical recombination stereochemistry [7].
Electrophotocatalytic systems enhance efficiency by applying a mild electrochemical bias (-1.2 V vs. Ag/AgCl) to Ir-photocatalysts, boosting the reduction potential for aryl halide activation. Bromodiphenylmethane undergoes reductive cleavage to the radical anion, trapped by CO₂ with subsequent esterification. This tandem approach achieves 85% yield for the racemic methyl ester but requires optimization for asymmetric induction [10]. Recent dual-catalytic methodologies combine photoredox with nickel catalysis to cross-electrophile carboxylate aryl chlorides, though applicability to sterically congested diaryl systems remains unproven [7].
Reformatsky reactions between benzophenone and methyl bromoacetate form the classic route to methyl 2-hydroxy-3,3-diphenylpropanoate, a direct precursor to the title acid. Traditional zinc-mediated coupling suffers from inconsistent zinc activation and poor thermal control, causing epimerization. Modern modifications employ samarium iodide (SmI₂) as a water-tolerant reductant that generates stabilized samarium enolates at -15°C, minimizing racemization and improving yields to >90% [1] [10]. Ultrasound activation of zinc dust in THF enhances reactivity by removing passivating oxide layers, facilitating reactions at 25°C rather than reflux [1].
For enantioselective synthesis, chiral auxiliaries like (4R,5S)-diphenyloxazolidinone (DIOZ) direct Reformatsky additions. The zinc enolate from methyl bromoacetate and DIOZ adds to benzophenone at -78°C, affording the (S)-β-hydroxy ester with 94% de after auxiliary removal [4] [7]. Catalytic asymmetric variants use Cu(I)/BOX complexes with diethylzinc as a stoichiometric reductant, achieving 90% ee but requiring strict anhydrous conditions [10]. Industrial processes prefer continuous flow systems with activated zinc beds, ensuring consistent residence times and suppressing diaryl ketone reduction byproducts to <1% [1].
Table 3: Modified Reformatsky Reagents for β-Hydroxy Ester Synthesis
Reagent System | Conditions | Yield (%) | de/ee (%) | Advantages |
---|---|---|---|---|
Zn, THF (traditional) | Reflux, 12h | 60-70 | Racemic | Low cost |
SmI₂, HMPA | -15°C, 1h | 92 | Racemic | Low temperature |
Zn, ultrasound, THF | 25°C, 2h | 88 | Racemic | Energy efficient |
Cu(I)/(S)-t-Bu-BOX, Et₂Zn | -40°C, 24h | 85 | 90 (S) | Catalytic asymmetric |
DIOZ auxiliary, Zn | -78°C, then 0°C, 6h | 78 | 94 de (S) | High diastereoselectivity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9